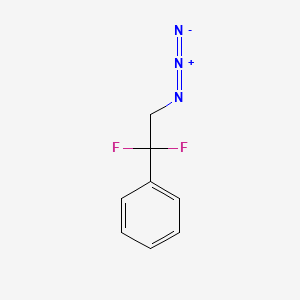

(2-Azido-1,1-difluoroethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-azido-1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3/c9-8(10,6-12-13-11)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFILYREJZMIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido 1,1 Difluoroethyl Benzene and Its Derivatives

Conventional Approaches for Azide (B81097) Introduction

Traditional methods for introducing an azide group into a molecule often rely on well-established reaction pathways, including nucleophilic substitution and functional group interconversions.

Nucleophilic Substitution Reactions for Azide Formation

The direct displacement of a leaving group by an azide anion is a fundamental and widely used method for the synthesis of organic azides. tutorchase.commasterorganicchemistry.com In the context of synthesizing (2-Azido-1,1-difluoroethyl)benzene, this would typically involve a precursor bearing a suitable leaving group, such as a halide or a sulfonate, at the 2-position of the 1,1-difluoroethylbenzene scaffold.

The general reaction can be represented as follows: R-X + NaN₃ → R-N₃ + NaX tutorchase.com

Where 'R' is the (1,1-difluoroethyl)benzene (B1337320) moiety and 'X' is a leaving group (e.g., I, Br, Cl, OTs, OMs). vanderbilt.edu This Sₙ2 reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of the azide salt and promote the nucleophilic attack. sinica.edu.tw While effective for primary and some secondary alkyl halides, the synthesis of azides from fluorinated alkyl halides can be challenging and may require elevated temperatures to achieve good yields. researchgate.net

| Reactant (Alkyl Halide/Sulfonate) | Reagent | Solvent | Conditions | Product | Reference |

| Alkyl Halides or Tosylates | Alkali Azides | Aqueous Media | Microwave | Alkyl Azides | organic-chemistry.org |

| Alcohols | NaN₃, Ph₃P, DEAD | - | - | Azides | vanderbilt.edu |

| Halides/Sulfonates | Azide anion | - | - | Azides | vanderbilt.edu |

Functional Group Interconversions Leading to Azido-Difluoroethyl Scaffolds

Functional group interconversion (FGI) provides an alternative route to the target molecule, where one functional group is transformed into another. imperial.ac.ukslideshare.net This can be a strategic approach when direct azidation is not feasible or efficient. For instance, a primary amine can be converted to an azide group. The reduction of an azide group itself yields a primary amine, highlighting the reversible nature of these transformations in synthetic planning. ub.edu

Another relevant FGI is the conversion of an alcohol to an azide. This can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide salt. vanderbilt.edu Alternatively, one-pot procedures using reagents like diphenylphosphoryl azide can directly convert alcohols to azides. sinica.edu.tw

Advanced Fluorination Strategies

Recent advancements in synthetic methodology have led to the development of sophisticated fluorination techniques that allow for the direct and selective introduction of fluorine atoms into complex molecules.

Hypervalent Iodine-Mediated Migratory Difluorination of Unsaturated Azides

A significant breakthrough in the synthesis of gem-difluoro compounds involves the use of hypervalent iodine reagents. arkat-usa.orgnih.govrsc.org These reagents can mediate the difluorination of alkenes through a migratory mechanism. researchgate.netacs.orgnih.gov Specifically, the reaction of styrenyl azides with a hypervalent iodine reagent in the presence of a fluoride (B91410) source can lead to the formation of β-difluoroalkyl azides through a 1,2-azide migration. researchgate.netresearchgate.netunipv.itresearchgate.net

This transformation is particularly noteworthy as it allows for the construction of the this compound scaffold from readily available starting materials. The reaction proceeds via the formation of a key intermediate that undergoes a rearrangement, moving the azide group to an adjacent carbon while introducing two fluorine atoms. researchgate.net

| Substrate | Reagents | Key Feature | Product | Reference |

| α-Vinyl Azides | PhIF₂ (in situ generated) | 1,2-Azide Migration | β-Difluoroalkyl Azides | unipv.it |

| Allylic Azides | Hypervalent Iodine Reagent, Olah's Reagent | 1,2-Azido Migratory 1,3-Difluorination | 1,3-Difluoro-2-azides | chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org |

| Alkenes | Aryl Iodide Catalyst, m-CPBA, HF·Pyridine | Catalytic, Asymmetric Migratory Geminal Difluorination | Difluoromethylated Tertiary or Quaternary Stereocenters | researchgate.net |

Achieving stereocontrol in fluorination reactions is a significant challenge. nih.gov In the context of hypervalent iodine-mediated difluorination, the diastereoselectivity can be influenced by the substrate and the reaction conditions. nih.govnih.govresearchgate.net For instance, the diastereoselective synthesis of 1,3-difluoro-2-azides from allylic azides has been achieved with high levels of control. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org The stereochemical outcome of such reactions is often dependent on the substitution pattern of the starting material. nih.gov In some cases, the reaction proceeds with a clear inversion or retention of configuration at the newly formed stereocenters.

In hypervalent iodine-mediated fluorination reactions, the azido (B1232118) group can play a crucial dual role. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org It can act as a directing group, influencing the regioselectivity of the initial fluoroiodination step. chinesechemsoc.orgchinesechemsoc.org Computational studies have suggested that the coordination of the azido group with the iodine(III) species is a key factor in achieving high diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org Following the initial addition, the azido group then acts as the migrating group in a 1,2-shift, leading to the final gem-difluorinated product. unipv.itchinesechemsoc.orgchinesechemsoc.org This mechanistic understanding is crucial for the rational design of new synthetic methods for complex fluorinated molecules.

Electrophilic Difluoromethylation Techniques

The introduction of a difluoromethyl group adjacent to an azide requires carefully planned synthetic strategies. One conceptual approach involves the difunctionalization of an alkene, such as styrene (B11656), where two different functional groups are added across the double bond. rsc.orgnih.gov The electrophilic difunctionalization of alkenes is a powerful tool for the rapid construction of complex molecular architectures from simple, readily available starting materials. rsc.org

In the context of synthesizing a precursor for this compound, an electrophilic process could be initiated by the reaction of styrene with a reagent that serves as an electrophilic difluoromethyl source. This reaction would proceed via the formation of a stabilized benzylic carbocation intermediate. The subsequent trapping of this cation by a nucleophile, such as a halide or an azide, would yield the difunctionalized product. Research has demonstrated the viability of such pathways, including the synthesis of 1,1-difluoro-2-(bromo, azido) ethyl-substituted compounds. researchgate.net The reaction mechanism involves the alkene's double bond attacking an electrophile, leading to an intermediate that can be captured by a nucleophile. youtube.com In a potential azidodifluoromethylation of styrene, the reaction would involve the simultaneous introduction of both the azide and the difluoromethyl groups across the double bond.

Table 1: Examples of Electrophilic Alkene Difunctionalization Reactions This table illustrates various methods for the 1,2-difunctionalization of alkenes, providing context for the types of transformations possible.

| Reaction Type | Halogen/Functionality Source | Alkene Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Dichlorination | NaCl | Styrenes, Aliphatic Alkenes | Mn-catalyzed electrolysis | rsc.org |

| Chlorotrifluoromethylation | CF3SO2Cl | Alkenes and Alkynes | Electrochemical | rsc.org |

| Azidoiodination | TMSN3 / I2 | Alkenes | Electrode-switchable regiodivergent | rsc.org |

| Trifluoromethylarylation | CF3SO2Cl | Acrylamides | Visible-light induced | nih.gov |

Utilization of Specialized Azide Transfer Reagents

The introduction of the azide group is a critical step in the synthesis of the target compound. While traditional methods often rely on potentially hazardous reagents like sodium azide or triflyl azide, modern organic synthesis has seen the development of safer and more efficient azide transfer agents. orgsyn.orgorganic-chemistry.org These specialized reagents offer advantages in stability, handling, and purification. A plausible synthetic route to this compound involves the initial synthesis of a difluorinated precursor containing a leaving group or a primary amine, which is then converted to the final azide product.

A highly effective method for converting primary amines into azides is through a diazo-transfer reaction. organic-chemistry.org For this strategy, a precursor such as 2,2-difluoro-1-phenylethan-1-amine (B1419815) would be required. The conversion of this amine to this compound can be achieved using stable, crystalline diazo-transfer reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). orgsyn.orgresearchgate.net

ADMP and its chloride salt (ADMC) are recognized as safe and efficient diazo-transfer reagents. researchgate.netorganic-chemistry.org They are significantly more stable and less explosive than traditional reagents such as triflyl azide (TfN₃). orgsyn.org The reaction typically proceeds under mild conditions, and the by-products are highly water-soluble, which greatly simplifies the isolation and purification of the desired organic azide product. organic-chemistry.orgresearchgate.net The reaction of ADMP with a primary amine is efficient and often does not require a metal catalyst, even for less nucleophilic amines. orgsyn.orgresearchgate.net This method has been successfully applied to a variety of primary amines, including aliphatic and aromatic substrates. nih.gov

Table 2: Performance of ADMP in Diazo-Transfer Reactions with Primary Amines This table showcases the efficiency of ADMP for converting various primary amines to their corresponding azides.

| Amine Substrate | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | DMAP | CH2Cl2 | 98 | researchgate.net (analogous) |

| (R)-1-Phenylethylamine | DMAP | CH2Cl2 | 99 | researchgate.net (analogous) |

| Aniline (B41778) | DMAP | CH2Cl2 | 98 | researchgate.net (analogous) |

| H-Phe-OtBu·HCl | - | - | quantitative | nih.gov |

An alternative strategy for synthesizing the target compound involves the nucleophilic substitution of a precursor like (2-bromo-1,1-difluoroethyl)benzene. The azide ion is an excellent nucleophile for Sₙ2 reactions. masterorganicchemistry.com While inorganic azides like sodium azide (NaN₃) are commonly used, their poor solubility in many organic solvents can necessitate harsh reaction conditions or the use of phase-transfer catalysts.

Highly soluble quaternary phosphonium (B103445) azides have emerged as useful alternatives. These reagents, which pair a lipophilic phosphonium cation with the azide anion, exhibit enhanced solubility in common organic solvents, allowing for milder and more homogeneous reaction conditions. While much of the research on quaternary phosphonium compounds focuses on their applications as biocides or phase-transfer catalysts, their utility as soluble azide sources is a logical extension of their properties. nih.govresearchgate.net The use of a soluble azide source can facilitate cleaner and faster conversions of alkyl halides or sulfonates to the corresponding alkyl azides.

Table 3: Comparison of Common Azide Reagents This table compares the properties of different azide sources used in nucleophilic substitution.

| Reagent | Formula | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Sodium Azide | NaN3 | DMF, DMSO | Inexpensive, low solubility in many organic solvents. |

| Azidotrimethylsilane | TMSN3 | CH2Cl2, CH3CN | Soluble, milder than NaN3, moisture sensitive. nih.gov |

| Quaternary Phosphonium Azide | [R4P]+N3- | CH3CN, THF | High solubility in organic solvents, acts as its own phase-transfer catalyst. |

Reactivity and Transformation Pathways of 2 Azido 1,1 Difluoroethyl Benzene Analogues

Click Chemistry and Cycloaddition Reactions

The azide (B81097) moiety is a cornerstone of "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org Analogues of (2-azido-1,1-difluoroethyl)benzene readily participate in these powerful transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, uniting azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.orgwikipedia.org This reaction proceeds under mild conditions and tolerates a wide array of functional groups. organic-chemistry.org For fluorinated azides like 1-azido-1,1,2,2-tetrafluoroethane, a close analogue, the CuAAC reaction proceeds efficiently to yield N-tetrafluoroethyl-1,2,3-triazoles. acs.orgnih.gov

The reaction is typically catalyzed by a copper(I) source, which can be a Cu(I) salt like CuBr or CuI, or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.orgnih.gov The use of a THF-soluble catalyst, copper(I) 3-methylsalicylate (CuMeSal), has been shown to be effective, affording exclusively 1,4-disubstituted-1,2,3-triazoles in good to high yields. acs.org

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ultimately leading to the stable triazole ring. wikipedia.orgnih.gov

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition of 1-Azido-1,1,2,2-tetrafluoroethane with Various Alkynes acs.org

| Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time | Product | Yield (%) |

| Phenylacetylene | CuMeSal (5) | THF | 40 | Overnight | 1-(1,1,2,2-Tetrafluoroethyl)-4-phenyl-1H-1,2,3-triazole | 90 |

| 4-Ethynyltoluene | CuMeSal (5) | THF | 40 | Overnight | 1-(1,1,2,2-Tetrafluoroethyl)-4-(p-tolyl)-1H-1,2,3-triazole | 85 |

| 1-Ethynyl-4-methoxybenzene | CuMeSal (5) | THF | 40 | Overnight | 4-(4-Methoxyphenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 91 |

| 1-Ethynyl-4-(trifluoromethyl)benzene | CuMeSal (5) | THF | 40 | Overnight | 1-(1,1,2,2-Tetrafluoroethyl)-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | 89 |

| 1-Heptyne | CuMeSal (5) | THF | 40 | Overnight | 4-Pentyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 82 |

Metal-Free Azide-Ketone Cycloadditions

The electron-withdrawing nature of the adjacent difluoromethyl group enhances the electrophilicity of the azide in this compound analogues. This property allows them to participate in cycloaddition reactions that are not typical for standard organic azides. One such transformation is the metal-free cycloaddition with easily enolizable ketones that possess electron-withdrawing groups. sigmaaldrich.com The reaction proceeds through the in situ generated enamine or enolate of the ketone, which acts as the nucleophile, attacking the azide to form 4,5-disubstituted-1,2,3-triazoles. sigmaaldrich.com This metal-free approach offers an alternative to the classic CuAAC for synthesizing triazole heterocycles. nih.gov

[3+2] Cycloadditions with Amines for Heterocycle Formation (e.g., Tetrazoles)

A significant reaction pathway for α,α-difluorinated azides is their [3+2] cycloaddition with primary amines to form 5-substituted tetrazoles. acs.orgnih.gov Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov

The reaction of an analogue, 1-azido-1,1,2,2-tetrafluoroethane, with various primary amines proceeds under mild conditions to afford novel 5-difluoromethyl tetrazoles. acs.orgnih.gov The proposed mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the terminal nitrogen of the azide moiety. This is followed by the elimination of hydrogen fluoride (B91410) and subsequent cyclization to yield the stable tetrazole ring. nih.gov The presence of a base facilitates the HF elimination steps.

Table 2: [3+2] Cycloaddition of 1-Azido-1,1,2,2-tetrafluoroethane with Primary Amines nih.gov

| Amine | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| n-Butylamine | - | THF | 40 | 2 | 1-Butyl-5-(difluoromethyl)-1H-tetrazole | 75 |

| Benzylamine | Et₃N | THF | 40 | 12 | 1-Benzyl-5-(difluoromethyl)-1H-tetrazole | 71 |

| Aniline (B41778) | Et₃N | THF | 60 | 12 | 5-(Difluoromethyl)-1-phenyl-1H-tetrazole | 55 |

| 4-Fluoroaniline | Et₃N | THF | 60 | 12 | 5-(Difluoromethyl)-1-(4-fluorophenyl)-1H-tetrazole | 62 |

Azide-Mediated Conversions and Rearrangements

Beyond cycloadditions, the azide group serves as a precursor to other crucial nitrogen-containing functionalities and can direct complex molecular rearrangements.

Reductive Transformations to Amines

The reduction of the azide group to a primary amine is a fundamental transformation in organic synthesis. organic-chemistry.orgorganic-chemistry.org This conversion can be achieved through several methods, with catalytic hydrogenation being one of the most common. thieme-connect.de Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃) are effective for this purpose under a hydrogen atmosphere. thieme-connect.denih.gov

Chemoselective reduction is often a key challenge in complex molecules. For azides, rhodium-based catalysts have shown high selectivity, reducing the azide moiety in the presence of other sensitive groups like benzyl (B1604629) ethers and benzyloxycarbonyl (Cbz) protecting groups. nih.gov Other methods for azide reduction include the Staudinger reaction using phosphines (e.g., triphenylphosphine (B44618) or trimethylphosphine) organic-chemistry.orgnih.gov and reduction with systems like FeCl₃/NaI. researchgate.net These methods provide access to gem-difluoro-β-arylethylamines, which are valuable synthons for pharmaceuticals.

Intramolecular Cyclizations and Transannulations (e.g., to Imidazoles)

The products derived from this compound analogues can undergo further transformations to create more complex heterocyclic systems. A notable example is the rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles (synthesized via CuAAC) with nitriles to produce N-fluoroalkyl imidazoles. acs.orgnih.govsigmaaldrich.com

This reaction proceeds through a denitrogenative ring-opening of the triazole, catalyzed by a rhodium(II) complex, such as rhodium(II) acetate. This generates a reactive rhodium iminocarbenoid intermediate. nih.govnih.gov This intermediate is then intercepted by a nitrile, leading to a [3+2] cycloaddition and subsequent rearrangement to form the stable imidazole (B134444) ring. nih.govnih.gov This method is particularly advantageous as it provides regioisomerically pure N-substituted imidazoles, which can be difficult to access through direct N-alkylation methods. sigmaaldrich.comresearchgate.netrsc.org

Table 3: Rhodium-Catalyzed Transannulation of N-Tetrafluoroethyl Triazoles with Nitriles nih.gov

| Triazole Substrate | Nitrile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1-(1,1,2,2-Tetrafluoroethyl)-4-phenyl-1H-1,2,3-triazole | Benzonitrile (B105546) | Rh₂(OAc)₄ (2.5) | 1,2-DCE | 140 (MW) | 1 | 2,4-Diphenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole | 88 |

| 1-(1,1,2,2-Tetrafluoroethyl)-4-phenyl-1H-1,2,3-triazole | Acetonitrile | Rh₂(OAc)₄ (2.5) | 1,2-DCE | 140 (MW) | 1 | 2-Methyl-4-phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole | 75 |

| 1-(1,1,2,2-Tetrafluoroethyl)-4-(p-tolyl)-1H-1,2,3-triazole | Benzonitrile | Rh₂(OAc)₄ (2.5) | 1,2-DCE | 140 (MW) | 1 | 2-Phenyl-4-(p-tolyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole | 87 |

| 1-(1,1,2,2-Tetrafluoroethyl)-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | Benzonitrile | Rh₂(OAc)₄ (2.5) | 1,2-DCE | 140 (MW) | 1 | 2-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-4-(4-(trifluoromethyl)phenyl)-1H-imidazole | 85 |

Pericyclic Reactions and Thermal Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For azides, a common pericyclic reaction is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, where the azide acts as a 1,3-dipole. However, the presence of gem-difluoro groups, as in analogues of this compound, can alter the established reaction mechanisms. Computational studies on the cycloaddition of gem-difluoro-substituted azomethine ylides, which are analogous in their dipolar nature, have shown that the substitution of geminal hydrogens with fluorine atoms can cause a dramatic shift from a pericyclic to a stepwise reaction mechanism.

Thermal rearrangements of azides often involve the extrusion of dinitrogen gas (N₂) to form a nitrene intermediate, which can then undergo various intramolecular reactions. One of the most well-known thermal rearrangements of acyl azides is the Curtius rearrangement, which proceeds through an isocyanate intermediate to form amines, carbamates, or ureas. nih.govwikipedia.orgnih.gov This reaction is noted for being a concerted process where the migration of the R-group occurs simultaneously with the loss of nitrogen gas, proceeding with complete retention of stereochemistry. nih.govwikipedia.org While originally defined for acyl azides, the principles of rearrangement following nitrogen extrusion are relevant to other azide types.

Recent studies on related fluorinated systems have uncovered novel rearrangement pathways. For instance, a 1,2-azide migration was observed during the gem-difluorination of α-vinyl azides, providing a route to novel β-difluorinated alkyl azides. researchgate.net This suggests that migration of the azide group itself is a possible thermal pathway in appropriately substituted fluoroalkyl systems.

In the context of heterocyclic synthesis, thermal decomposition of azidovinylbenzothiophenes, analogues where the azido (B1232118) group is attached to a vinyl system, leads to the formation of fused pyrrole (B145914) products through cyclization, presumably via a nitrene intermediate. researchgate.net This highlights the potential for intramolecular trapping of reactive intermediates generated from the thermal activation of azides like this compound.

Oxidative and Denitrogenative Processes

Generation of Reactive Intermediates (e.g., Carbenes, Nitrenes)

The most common method for generating nitrenes, the nitrogen analogues of carbenes, is through the thermolysis or photolysis of organic azides. nih.gov This process involves the extrusion of a molecule of dinitrogen (N₂), a highly stable byproduct, to yield a highly reactive nitrene intermediate. This denitrogenative process is a cornerstone of azide chemistry.

The general transformation is as follows: R-N₃ + Δ or hν → R-N: + N₂

Aryl nitrenes, which would be generated from this compound, are known to be highly reactive intermediates. researchgate.net However, they often have a propensity to undergo rearrangement reactions or form polymeric tars. researchgate.net The specific substituents on the aromatic ring and the side chain, such as the gem-difluoro group, can significantly influence the stability and subsequent reaction pathways of the generated nitrene. For example, the thermolysis of 2-azido-3-(R-anilino)-1,4-naphthoquinones shows that the reaction outcome—either nitrene insertion or hydrogen abstraction—is strongly dependent on the electronic nature of the substituent on the aniline ring. researchgate.net

Evidence for nitrene generation from analogues is found in various reaction systems. During the cycloaddition of gem-difluoroalkenes with organic azides, the formation of aniline byproducts is attributed to the thermal decomposition of the organic azides via reactive nitrene species. Furthermore, laser flash photolysis of α-azido-p-methoxy-acetophenone in solution has been used to directly observe the formation of a triplet alkylnitrene intermediate. rsc.org Theoretical studies on the photolysis of chlorodifluoroacetyl azide also indicate that the reaction proceeds through the formation of a nitrene intermediate following N₂ elimination. rsc.org

Rhodium(II)-Catalyzed Transformations of Azido-Triazoles

While azides themselves can be precursors to nitrenes, they can also be converted into more stable 1,2,3-triazoles through cycloaddition reactions with alkynes. These triazoles, particularly N-sulfonyl-1,2,3-triazoles, serve as valuable precursors for generating α-imino rhodium(II) carbene intermediates through rhodium(II)-catalyzed denitrogenation. nih.govnih.gov This strategy provides a versatile and atom-economical route to a variety of nitrogen-containing heterocycles. nih.govnih.gov

The process begins with the formation of a 1-sulfonyl-1,2,3-triazole, often via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This triazole then undergoes a rhodium(II)-catalyzed ring opening, losing N₂ to form a reactive rhodium-azavinylcarbene (Rh-AVC) or rhodium iminocarbenoid intermediate. nih.govorganic-chemistry.org This intermediate can then engage in various cycloaddition, annulation, or insertion reactions.

A prominent example is the rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with nitriles to produce substituted imidazoles. nih.gov This reaction demonstrates good yields across a range of substrates and catalysts.

| Catalyst (mol %) | Solvent | Temp (°C) | Time | Yield (%) |

| Rh₂(OAc)₄ (0.5) | Cl₃CCHCl₂ | 140 | 15 min | 51 |

| Rh₂(O₂CC₇H₁₅)₄ (0.5) | CHCl₃ | 140 | 15 min | 82 |

| Rh₂(S-DOSP)₄ (0.5) | CHCl₃ | 140 | 15 min | 83 |

| Rh₂(O₂CC₇H₁₅)₄ (0.5) | Toluene | 140 | 15 min | 55 |

| Rh₂(O₂CC₇H₁₅)₄ (0.5) | Hexane | 140 | 15 min | 15 |

Table 1: Representative yields for the Rh(II)-catalyzed reaction of 1-(p-Toluenesulfonyl)-4-phenyl-1,2,3-triazole with benzonitrile to form N-tosyl imidazole. Data sourced from reference nih.gov.

This methodology can be extended to other coupling partners. For instance, the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, catalyzed by Rh₂(esp)₂, provides access to polysubstituted 3-aminopyrroles in good yields. organic-chemistry.orgacs.org

| Triazole R-group | Isoxazole Substituents | Yield (%) |

| Phenyl | 3-Me, 5-Ph | 81 |

| 4-MeC₆H₄ | 3-Me, 5-Ph | 84 |

| 4-MeOC₆H₄ | 3-Me, 5-Ph | 84 |

| 4-ClC₆H₄ | 3-Me, 5-Ph | 71 |

| Phenyl | 3-Et, 5-Ph | 78 |

| Phenyl | 3-Ph, 5-Me | 65 |

Table 2: Yields for the Rh₂(esp)₂-catalyzed formal [3+2] cycloaddition of various 4-aryl-N-sulfonyl-1,2,3-triazoles with substituted isoxazoles. Data sourced from reference acs.org.

These rhodium-catalyzed cascade reactions, which begin with a stable triazole derived from an azide, offer a controlled way to harness the reactivity inherent in the azide functional group, bypassing the often-unselective reactions of free nitrenes. nih.govrsc.org An analogue like this compound could first be converted to its corresponding triazole, which would then serve as a substrate for these powerful Rh(II)-catalyzed transformations.

Structural and Spectroscopic Characterization Beyond Basic Identification

X-ray Crystallography for Absolute and Relative Stereochemistry

While specific crystallographic data for (2-Azido-1,1-difluoroethyl)benzene is not widely available in public literature, the analysis of analogous structures provides a framework for understanding its solid-state characteristics. X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of chiral molecules and for analyzing their conformation and intermolecular interactions in a crystal lattice. For instance, the study of similar fluorinated and azido-containing organic compounds reveals key structural motifs that are likely present in this compound.

In the solid state, the conformation of this compound would be influenced by the steric hindrance between the bulky phenyl group and the azido (B1232118) and difluoromethyl groups. The rotational freedom around the C-C bond connecting the phenyl ring and the ethyl chain would be restricted, leading to a preferred staggered conformation to minimize steric strain. The bond lengths and angles would be influenced by the high electronegativity of the fluorine atoms. For example, in related fluorinated compounds, C-F bond lengths are typically around 1.35 Å. The geometry of the azido group is generally linear.

The packing of this compound molecules in a crystal would be governed by a variety of weak intermolecular forces. These can include dipole-dipole interactions arising from the polar C-F and C-N bonds, as well as van der Waals forces. Hydrogen bonding is not expected to be a dominant force in the absence of traditional hydrogen bond donors. The fluorine atoms, despite their high electronegativity, are generally poor hydrogen bond acceptors. The crystal packing would aim to achieve the most efficient space-filling arrangement, balancing these attractive and repulsive forces.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Advanced NMR techniques are crucial for confirming the connectivity and stereochemistry of this compound in solution.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are geminal (attached to the same carbon), but they are diastereotopic due to the adjacent chiral center (the carbon bearing the azido and phenyl groups). This would result in two distinct signals in the ¹⁹F NMR spectrum, appearing as a pair of doublets (an AX spin system) due to geminal F-F coupling. The chemical shifts of these fluorine atoms would be influenced by the electronic environment, including the neighboring phenyl and azido groups.

| ¹⁹F NMR Data (Predicted) | |

| Nucleus | Chemical Shift (ppm) |

| Fₐ | Predicted to be distinct |

| Fᵦ | Predicted to be distinct |

| Coupling | Coupling Constant (Hz) |

| J(Fₐ-Fᵦ) | Predicted geminal coupling |

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between the different parts of the molecule.

Diffusion-Ordered Spectroscopy (DOSY) combined with ECC-MW (ECC-Corrected Molecular Weight) could provide an estimation of the molecule's size and diffusion coefficient in solution, which can be correlated with its molecular weight, further confirming its identity.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR for Azido Group)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the case of this compound, the FT-IR spectrum would be dominated by the strong, sharp absorption band of the azide (B81097) group.

The asymmetric stretching vibration of the azide (N₃) group typically appears in the region of 2100-2160 cm⁻¹. researchgate.netresearchgate.net This peak is a clear diagnostic marker for the presence of the azide functionality. Other significant absorptions would include the C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ region, and the various C-H and C=C stretching and bending vibrations of the benzene (B151609) ring.

| FT-IR Data | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Azide (N₃) Asymmetric Stretch | ~2100-2160 (strong, sharp) researchgate.netresearchgate.net |

| C-F Stretch | ~1000-1400 (strong) |

| Aromatic C-H Stretch | ~3000-3100 |

| Aromatic C=C Stretch | ~1450-1600 |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of chemical reactions, MS is invaluable for identifying transient intermediates, which are crucial for elucidating reaction mechanisms. By analyzing the fragmentation patterns of molecules, chemists can deduce their structures and track their transformation throughout a chemical process. For a compound like this compound, mass spectrometry can provide significant insights into its reactivity and the nature of the intermediates it forms.

A key and well-documented fragmentation pathway for organic azides is the facile elimination of a molecule of nitrogen (N₂), which has a mass of 28 Da. nih.govdtic.mil This neutral loss is a common feature in the mass spectra of aryl azides and leads to the formation of a highly reactive nitrene intermediate. nih.gov The stability of the phenyl group suggests that fragments containing this moiety will be prominent in the mass spectrum. researchgate.net

The predicted fragmentation of this compound would likely proceed through several key steps. The initial ionization would form the molecular ion [M]⁺•. This molecular ion is then expected to undergo the characteristic loss of N₂ to form a key intermediate cation. Subsequent fragmentation could involve the loss of fluorine atoms or cleavage of the ethyl side chain.

The identification of reaction intermediates is a critical application of mass spectrometry in mechanistic studies. nih.govrsc.org By monitoring a reaction mixture over time using techniques like electrospray ionization mass spectrometry (ESI-MS), it is possible to detect the appearance and disappearance of ionic species that correspond to intermediates. For reactions involving this compound, MS could be used to intercept and characterize key intermediates. For instance, in a reaction where the azide group is transformed, the detection of an ion corresponding to the [M-N₂]⁺• fragment would provide strong evidence for the formation of a nitrene intermediate. nih.gov Similarly, if the reaction involves nucleophilic attack on the difluorinated carbon, a corresponding adduct could be observed as a new ionic species in the mass spectrum.

Below is a table outlining the predicted major fragments of this compound and their potential significance in identifying reaction intermediates.

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Predicted Origin | Significance for Intermediate Identification |

| [C₈H₇F₂N₃]⁺• (Molecular Ion) | 183.06 | Ionization of the parent molecule | Confirms the presence of the starting material. |

| [C₈H₇F₂N]⁺• | 155.05 | Loss of N₂ from the molecular ion | Indicates the formation of a nitrene intermediate. |

| [C₆H₅]⁺ | 77.04 | Cleavage of the C-C bond adjacent to the benzene ring | A common fragment for phenyl-containing compounds. |

| [C₂H₂F₂N₃]⁺ | 105.02 | Cleavage of the bond between the phenyl group and the ethyl chain | Provides information about the side chain. |

| [C₈H₇F]⁺• | 136.05 | Loss of a fluorine radical from the [M-N₂]⁺• intermediate | Suggests subsequent reactions of the nitrene intermediate. |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure, stability, and reactivity of molecules. For (2-Azido-1,1-difluoroethyl)benzene, such calculations would provide fundamental insights.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, helping to identify transition states and intermediates. This allows for a detailed understanding of reaction pathways. For instance, in reactions involving the azido (B1232118) group, such as cycloadditions or thermal decomposition, DFT can elucidate the concerted or stepwise nature of the mechanism and calculate the activation energy barriers. However, specific studies detailing the reaction mechanisms and associated transition states for this compound are not presently available.

Analysis of Stereoselectivity and Regioselectivity

Many reactions involving molecules with multiple reactive sites or the potential to form stereoisomers exhibit selectivity. Computational analysis can explain and predict these outcomes. The stereoselectivity and regioselectivity of reactions, such as the addition of the azido group to a precursor or subsequent reactions of the title compound, could be rationalized by comparing the energies of different transition states leading to various products. masterorganicchemistry.comyoutube.comkhanacademy.orgbeilstein-journals.org While the principles of analyzing stereoselectivity and regioselectivity are well-established, specific computational data for this compound is lacking.

Investigation of the Azido Group's Directing Role

The azido group can act as a directing group, influencing the outcome of reactions at other parts of the molecule. Its electronic and steric properties can favor certain reaction pathways. Computational studies can quantify these effects by analyzing the electron distribution and steric hindrance, and by modeling the non-covalent interactions the azido group might engage in during a reaction. nih.gov Investigations into the specific directing role of the azido group in the context of the this compound framework have not been specifically documented.

Analysis of Intermolecular Interactions in Molecular Systems

The way molecules interact with each other in a condensed phase (solid or liquid) determines many of their bulk properties.

Noncovalent Interaction (NCI) Index Analysis

The Noncovalent Interaction (NCI) index is a method rooted in density functional theory that allows for the visualization and characterization of weak, noncovalent interactions within a molecule and between molecules. sigmaaldrich.com This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). Regions of noncovalent interactions are identified as areas where the reduced density gradient is small at low electron densities.

Visual representations of NCI analysis typically involve plotting isosurfaces of the reduced density gradient. These surfaces are colored to differentiate the nature of the interactions. Generally, blue-colored regions indicate attractive interactions such as hydrogen bonds, green areas signify weaker van der Waals forces, and red patches denote repulsive steric clashes. sigmaaldrich.com This technique provides a qualitative and quantitative picture of the noncovalent interactions that contribute to the stability and conformation of a molecule. For instance, in studies of related azide-containing compounds, NCI analysis has been crucial in identifying and characterizing interactions involving the azide (B81097) group.

While specific NCI analysis data for this compound is not available in the cited literature, the principles of the method suggest that such an analysis would reveal key intramolecular interactions. These would likely include interactions between the fluorine atoms and the phenyl ring, as well as interactions involving the azido group with adjacent parts of the molecule. These noncovalent forces play a significant role in determining the molecule's preferred three-dimensional structure.

Quantum Theory of Atoms in Molecules (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) offers a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. Developed by Richard Bader, this theory analyzes the topology of the electron density (ρ) to uncover its critical points—maxima, minima, and saddle points. These critical points provide a mathematical framework for understanding molecular structure and bonding.

A key feature of AIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide profound insights into the nature of the chemical bond. For example, a high electron density and a negative Laplacian at a BCP are characteristic of a shared-interaction, or covalent bond. Conversely, low electron density and a positive Laplacian typically indicate a closed-shell interaction, such as an ionic bond, hydrogen bond, or van der Waals interaction.

The AIM theory allows for the calculation of atomic properties, such as atomic charges and energies, by integrating properties over the volume of the atom as defined by the zero-flux surfaces of the gradient vector field of the electron density. This provides a chemically intuitive picture of atoms within a molecule. Although specific AIM analysis of this compound has not been detailed in the available research, applying this theory would allow for a precise characterization of the C-F, C-N, and C-C bonds within the molecule, as well as any weaker intramolecular interactions. Such an analysis would quantify the covalent and electrostatic nature of these bonds, providing a deeper understanding of the molecule's electronic structure and reactivity.

Advanced Applications of 2 Azido 1,1 Difluoroethyl Benzene As a Synthetic Synthon

Asymmetric Synthesis of Fluorine-Containing Chiral Molecules

The development of methods for synthesizing enantiomerically pure fluorine-containing compounds is of significant interest, particularly for the pharmaceutical and agrochemical industries. Chiral β,β-difluoro-α-amino acids (dFAAs) are crucial building blocks for creating novel peptides and bioactive molecules. nih.gov (2-Azido-1,1-difluoroethyl)benzene is a key precursor for the asymmetric synthesis of chiral β,β-difluoro-β-phenyl-α-amino acid derivatives.

The synthetic strategy typically involves the transformation of the azide (B81097) group into a chiral amine. This can be achieved through various methods, including asymmetric hydrogenation or the use of chiral auxiliaries. For instance, chiral Ni(II) complexes have proven to be powerful tools for the stereoselective synthesis of non-canonical amino acids, including fluorinated analogs. beilstein-journals.org A plausible pathway involves the initial reduction of the azide to a primary amine, followed by enzymatic resolution or derivatization with a chiral auxiliary to separate the enantiomers.

Another approach is the direct asymmetric reduction of the azide or an intermediate imine. The synthesis of α,α-difluoro-β-amino ketones and amides often proceeds through the addition of difluoroenolates to imines, which can be generated from stable precursors like α-amidosulfones. nih.govchemrxiv.orgchemrxiv.org While these methods don't start directly from this compound, they establish the foundation for creating the core α,α-difluoro-β-amino carbonyl group, a structure readily accessible from the title compound. The resulting chiral fluorinated amino acids and their derivatives are valuable for constructing peptides with enhanced stability and unique conformational properties. nih.gov

Table 1: Representative Strategies for Asymmetric Synthesis

| Synthetic Strategy | Description | Key Intermediates | Potential Products |

|---|---|---|---|

| Chiral Auxiliary Method | The azide is reduced to an amine, which is then reacted with a chiral auxiliary. Subsequent functionalization and removal of the auxiliary yield the enantiomerically pure product. researchgate.net | N-Acyl-2-amino-2-oxazolines researchgate.net | Enantiopure β,β-difluoro-β-phenyl-α-amino acid esters |

| Asymmetric Hydrogenation | Catalytic hydrogenation of an intermediate imine (formed from the corresponding amine) using a chiral catalyst. | α-Fluoroiminoesters nih.gov | Chiral β,β-difluoro-β-phenyl-α-amino alcohols |

| Enzymatic Resolution | Kinetic resolution of a racemic mixture of β,β-difluoro-α-amino esters using specific enzymes. nih.gov | Racemic β,β-difluoro-α-amino esters | Optically pure β,β-difluoro-α-amino esters |

Modular Construction of Complex Organic Architectures

The azide group in this compound makes it an ideal component for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the difluoroethylphenyl moiety to an alkyne-containing molecule. wikipedia.orginterchim.fr

Besides the copper-catalyzed variant, strain-promoted azide-alkyne cycloadditions (SPAAC) with strained cyclooctynes offer a metal-free alternative, which is particularly useful in biological systems where copper toxicity is a concern. wikipedia.orgbeilstein-journals.org The reliable and orthogonal nature of these cycloaddition reactions makes this compound a powerful tool for systematically building complex organic structures with precisely installed fluorinated fragments. nih.govnih.gov

Table 2: Examples of Cycloaddition Reactions for Modular Construction

| Reaction Type | Alkyne Partner | Catalyst/Conditions | Product Architecture |

|---|---|---|---|

| CuAAC | Propargyl alcohol | Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) interchim.fr | Triazole-linked diol |

| CuAAC | Ethynylferrocene | Cu(I) salt | Ferrocene-labeled difluorophenyl compound |

| SPAAC | Dibenzocyclooctyne (DBCO) | Metal-free, room temperature wikipedia.org | Strain-promoted adduct for bio-conjugation |

| Intramolecular Cycloaddition | Molecule with both azide and alkyne | Heat or catalyst | Fused heterocyclic ring system |

Precursor in Chemical Biology Tool Development (e.g., Clickable Probes)

The principles of click chemistry directly extend to the development of sophisticated tools for chemical biology. The azide group serves as a bioorthogonal handle, meaning it is chemically inert to most functional groups found in biological systems but reacts specifically with a partner group, typically an alkyne. interchim.fr This allows this compound to act as a precursor for "clickable" probes designed for labeling and tracking biomolecules like proteins, nucleic acids, and glycans in vitro and in living cells. nih.gov

A typical strategy involves incorporating an alkyne group into a target biomolecule through metabolic labeling or protein engineering. The system can then be treated with a probe derived from this compound. The ensuing CuAAC or SPAAC reaction covalently attaches the probe to the target. wikipedia.orgnih.gov

The difluoroethylphenyl group itself can serve multiple functions within the probe. The two fluorine atoms provide a clean signal for ¹⁹F NMR spectroscopy, enabling non-invasive imaging and quantification without the background noise associated with ¹H NMR. Furthermore, the fluorinated phenyl ring can act as a reporter group to study protein-ligand interactions or influence the probe's binding affinity and specificity. This approach has been used to develop fluorescent probes, where the azide is attached to a fluorophore, and affinity-based probes for identifying protein targets.

Table 3: Components of a Hypothetical Clickable Probe

| Probe Component | Function | Example Structure Element |

|---|---|---|

| Bioorthogonal Handle | Enables specific covalent ligation to a target. | Azide group from this compound |

| Reporter Group | Allows for detection and quantification. | The C₆H₅CF₂- moiety (for ¹⁹F NMR) or an attached fluorophore (e.g., Dansyl) |

| Linker | Connects the handle and reporter; can modulate solubility and spacing. | Polyethylene glycol (PEG) chain |

| Binding Moiety | Provides affinity for a specific biological target. | A known ligand for a receptor or enzyme (e.g., Biotin) |

Functionalization in Materials Science (e.g., Polymer Modification)

In materials science, modifying the surfaces of polymers is crucial for tuning their properties for specific applications such as biocompatibility, wettability, and adhesion. azom.com this compound is an excellent agent for surface functionalization via click chemistry. Polymer surfaces or bulk polymers can be engineered to present alkyne groups, which then serve as anchor points for the azide.

For example, polymer brushes can be grown from a surface using techniques like atom transfer radical polymerization (ATRP) with an alkyne-functionalized initiator. nih.gov The resulting polymer chains can then be "clicked" with this compound. This process grafts a dense layer of fluorinated phenyl groups onto the material's surface, which can dramatically alter its properties. The introduction of fluorine typically increases hydrophobicity and chemical resistance.

This strategy has been applied to various materials, including nanoparticles and polymer films. researchgate.net The modification of magnetic nanoparticles with azido-functionalized polymers allows for subsequent click reactions to attach targeting ligands or imaging agents. researchgate.net Similarly, treating polymer films with ozone or plasma can introduce functional groups that are then converted to alkynes, preparing the surface for modification with azides. azom.com This modular and highly efficient functionalization method allows for the precise tailoring of material surfaces.

Table 4: Polymer Modification via Click Chemistry

| Polymer Backbone | Method of Alkyne Introduction | Resulting Property Change | Potential Application |

|---|---|---|---|

| Poly(glycidyl methacrylate) | Ring-opening of epoxide with an alkyne-containing amine | Increased surface hydrophobicity | Anti-fouling coating |

| Polystyrene | Copolymerization with ethynylstyrene | Altered thermal stability and refractive index | Advanced optical materials |

| Poly(ethylene glycol) (PEG) | End-group functionalization | Creation of amphiphilic block copolymers | Drug delivery micelles |

| Cellulose | Esterification with an alkyne-functionalized carboxylic acid | Enhanced chemical resistance | Functionalized membranes |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (2-Azido-1,1-difluoroethyl)benzene?

Answer:

A representative synthesis involves the introduction of an azide group into a difluoroethylbenzene scaffold. For example, 1-(2-Azido-1,1-difluoroethyl)-4-fluorobenzene (7c) was synthesized via nucleophilic substitution, where the difluoroethyl group was functionalized with an azide using NaN₃ under controlled conditions. Structural confirmation relied on ¹⁹F NMR (δ −94.3 ppm, 2F) and ¹H NMR (δ 3.5–4.0 ppm, coupling with fluorine), alongside HRMS (m/z 277.0726 [M⁺]) for molecular validation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H and ¹⁹F NMR : Essential for verifying fluorinated and azide-bearing regions. For instance, ¹⁹F NMR resolves two distinct fluorine environments (δ −94.3 and −133.2 ppm), while ¹H NMR shows coupling patterns (e.g., dt, J = 20.2 Hz) indicative of fluorine-proton interactions .

- HRMS : Validates molecular weight and isotopic patterns (e.g., m/z 277.0726 [M⁺]) .

- IR Spectroscopy : Confirms azide stretches (~2100 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

Advanced: How do difluoro substituents influence the reactivity of the azide group in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)?

Answer:

The electron-withdrawing difluoro group stabilizes the transition state in CuAAC by polarizing the azide moiety, enhancing regioselectivity toward 1,4-triazoles. Computational studies (DFT) suggest that fluorine’s electronegativity lowers the LUMO of the azide, accelerating dipolar cycloaddition. Experimentally, fluorinated azides exhibit faster reaction kinetics compared to non-fluorinated analogs, as observed in solid-phase peptide coupling .

Advanced: What methodologies resolve contradictions in thermal stability data for azido-difluoro compounds?

Answer:

Contradictions in thermal decomposition studies (e.g., DSC vs. TGA results) can arise from differing heating rates or sample purity. To reconcile discrepancies:

- Isothermal Analysis : Conduct stability tests at fixed temperatures (e.g., 100–150°C) to observe decomposition kinetics.

- Combined Techniques : Pair DSC (for enthalpy changes) with FTIR or GC-MS to identify gaseous byproducts. For example, (2-azido-1,1-dinitroethyl)benzene showed exothermic decomposition at 120°C via DSC, corroborated by NO₂ release detected via FTIR .

Advanced: How can computational modeling predict regioselectivity in azide functionalization?

Answer:

- DFT Calculations : Model transition states to compare activation energies for competing pathways (e.g., C- vs. N-attack in electrophilic substitutions). For this compound, fluorine’s inductive effect directs electrophiles toward the azide’s terminal nitrogen.

- NBO Analysis : Quantifies charge distribution, showing higher electron density at the azide’s β-nitrogen, favoring regioselective cycloaddition .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Explosivity Mitigation : Avoid mechanical shock, static sparks, or temperatures >80°C. Use blast shields and small-scale reactions.

- Ventilation : Handle in fume hoods due to potential HN₃ release.

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .

Advanced: What strategies optimize yield in azide substitutions for sterically hindered substrates?

Answer:

- Phase-Transfer Catalysis (PTC) : Use TBAB (tetrabutylammonium bromide) to enhance NaN₃ solubility in aprotic solvents (e.g., DMF), improving nucleophilic attack on hindered difluoroethyl groups.

- Microwave Assistance : Accelerates reactions (e.g., 30 min at 100°C vs. 24 hrs conventionally), reducing side reactions like azide degradation .

Advanced: How do solvent effects modulate the stability of this compound?

Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize azides via dipole interactions but may accelerate decomposition at elevated temperatures.

- Nonpolar Solvents (Hexane, Toluene) : Reduce solvolysis but risk crystallization-induced pressure in sealed systems.

- Low-Temperature Storage : Maintain solutions at −20°C under inert gas (Ar/N₂) to suppress hydrolysis .

Basic: What are the primary applications of this compound in materials science?

Answer:

- Click Chemistry : Forms triazole-linked polymers with alkynes, useful in hydrogels or surface functionalization .

- Fluorinated Probes : Serves as a ¹⁹F NMR tag for tracking biomolecular interactions due to fluorine’s high sensitivity .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of azide decomposition?

Answer:

- Deuterium Labeling : Compare decomposition rates of deuterated vs. non-deuterated analogs (e.g., replacing CH₃ with CD₃). A KIE >1 indicates proton transfer in the rate-determining step.

- Arrhenius Analysis : Measure activation energy (Eₐ) differences between isotopologs to identify bond-breaking steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.